Nor Doxepin-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

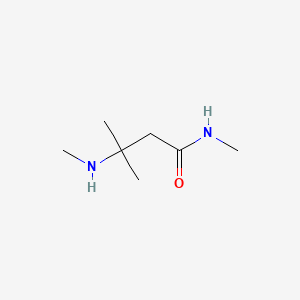

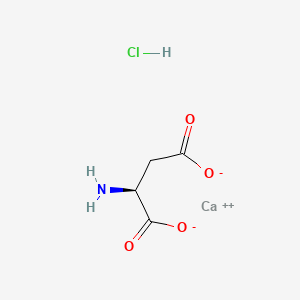

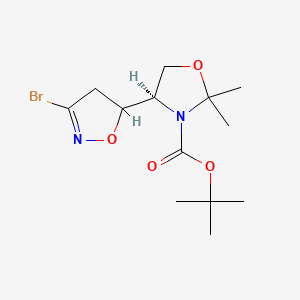

Nor Doxepin-d3 Hydrochloride is a stable isotope labelled, impurity, and metabolite . It is a labelled analogue of Nordoxepin Hydrochloride, which is a metabolite of Doxepin . Doxepin is a tricyclic antidepressant used to treat major depressive disorder .

Molecular Structure Analysis

The molecular formula of Nor Doxepin-d3 Hydrochloride is C18 2H3 H16 N O . Cl H . The molecular weight is 304.83 . The structure of the compound includes a 6H-Benzo [c] 2benzoxepin-11-ylidene .Wissenschaftliche Forschungsanwendungen

Improved Pharmacokinetic and Pharmacodynamic Profile

Nor Doxepin-d3 Hydrochloride has been used in research to improve the pharmacokinetic and pharmacodynamic profile of tricyclic antidepressants (TCAs) like Doxepin, Dosulepin, and Clomipramine . The metabolites formed by N-dealkylation of these TCAs contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants .

Better Bioavailability and Overall Effectiveness

This isotopic deuteration can lead to better bioavailability and overall effectiveness . The deuterated forms of the TCAs have shown an improved pharmacokinetic profile compared with that of their nondeuterated forms .

Improved Efficacy in Behavior Paradigm

Compared with the nondeuterated parent drugs, deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity .

Increased Maximum Concentration in Plasma

The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds . This can have a positive clinical impact on antidepressant treatment .

Marked Inhibition of the Reuptake Mechanism of Serotonin and Norepinephrine

Synaptosomal reuptake studies indicated marked inhibition of the reuptake mechanism of serotonin (5-HT) and norepinephrine .

Treatment of Chronic Primary Insomnia

Doxepin, including its deuterated form, has been used in the treatment of chronic primary insomnia . Five weeks of nightly administration of DXP 3 mg and 6 mg to adults with chronic primary insomnia resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .

Wirkmechanismus

Target of Action

Nor Doxepin-d3 Hydrochloride, also known as Nordoxepin, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It primarily targets the central nervous system’s biogenic amine reuptake, specifically norepinephrine and serotonin at synaptic nerve terminals . These neurotransmitters play crucial roles in mood regulation, with their imbalance often linked to depression and anxiety disorders .

Mode of Action

Nordoxepin acts by increasing the synaptic concentration of serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake by the presynaptic neuronal membrane . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and thereby exerting its antidepressant and anxiolytic effects .

Biochemical Pathways

The biochemical pathways affected by Nordoxepin primarily involve the reuptake of norepinephrine and serotonin. By inhibiting their reuptake, Nordoxepin increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced anxiety .

Pharmacokinetics

Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers . Both doxepin and nordoxepin are also transformed into glucuronide conjugates . The elimination half-life of nordoxepin is approximately 31 hours, which is almost twice that of doxepin .

Result of Action

The result of Nordoxepin’s action is an improvement in the symptoms of depression and anxiety. By increasing the synaptic concentration of serotonin and norepinephrine, Nordoxepin enhances mood regulation, reduces feelings of sadness, and decreases anxiety .

Action Environment

The action of Nordoxepin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as those affecting the activity of CYP2C19 and CYP2D6 enzymes, can significantly influence the pharmacokinetics and pharmacodynamics of Nordoxepin . Therefore, the patient’s environment, including their genetic makeup and any concurrent medications, should be considered when prescribing this medication.

Eigenschaften

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-KJVDRLPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Doxepin-d3 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)